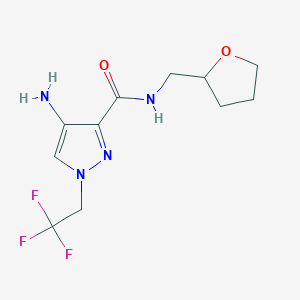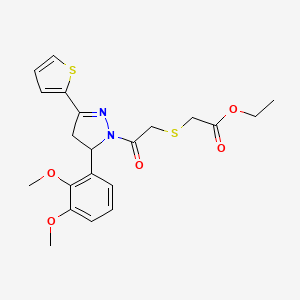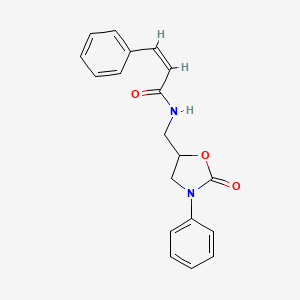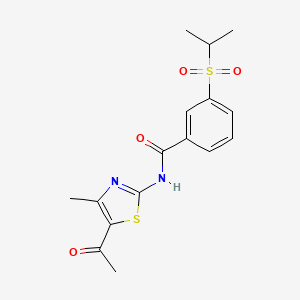![molecular formula C9H13ClFN B2918167 (3Ar,6aR)-6a-ethynyl-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole;hydrochloride CAS No. 2402789-03-9](/img/structure/B2918167.png)
(3Ar,6aR)-6a-ethynyl-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the fundamental structures seen in larger biological molecules like heme, a component of hemoglobin .
Synthesis Analysis
There are several methods for the synthesis of pyrrole compounds. One common method is the Paal-Knorr Synthesis, where a 1,4-diketone is heated with ammonia or primary amines . Another method is the Van Leusen reaction, where tosylmethyl isocyanide (TosMIC) reacts with a compound containing an α,β-unsaturated carbonyl compound .Molecular Structure Analysis
The pyrrole molecule consists of a five-membered ring, which includes four carbon atoms and one nitrogen atom. The unique structure of pyrrole is characterized by the conjugation of the lone pair of electrons on the nitrogen atom with the pi electrons of the ring .Chemical Reactions Analysis
Pyrrole is known to undergo various chemical reactions. It can undergo electrophilic substitution reactions, more commonly at the C-2 position . Pyrrole can also react with acids to form a crystalline hydrochloride .Physical And Chemical Properties Analysis
Pyrrole is a colorless liquid at room temperature and has a boiling point of 131°C . It is sparingly soluble in water but dissolves in ethanol and ether . The compound is also known to be sensitive to light and air .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been synthesized and characterized using techniques like X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS. This process involves hydride transfer from Et3SiH to carbenium ions (reduction reaction) (Murthy et al., 2017).
Structural Investigations
- Structural investigations of related compounds have been conducted using various spectroscopic techniques, revealing insights into bond angles and shifts, and confirming their solid-state structures (Ilter et al., 2007).
Chemosensory Applications
- Derivatives of this compound have been shown to be effective in sensing specific ions like fluoride, demonstrating significant colorimetric and fluorescent changes useful in real-time applications (Lin et al., 2007).
Hydrolytic Behavior
- The hydrolytic behavior of dextran-bound anticancer agents related to this compound has been studied, showing the impact of the macromolecular chain on the release rate of the polymer-bound drugs (Móra & Pató, 1990).
Fluorescent Properties
- Fluorophores based on pyrrole/polycyclic aromatic unit hybrids, related to this compound, have been developed, exhibiting high quantum efficiency and influenced emission properties (Li et al., 2010).
Potential in Cancer Treatment
- This compound's derivatives have shown potential in forming stable complexes with human alpha9 nicotinic acetylcholine receptor antagonists, suggesting possibilities in anti-cancer drug development (Murthy et al., 2017).
Antibacterial Activity
- Derivatives of this compound have been synthesized and evaluated for their antibacterial activity, showing significant effectiveness against various microorganisms (Prasad et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the study and application of pyrrole compounds are vast. Researchers are continually exploring this scaffold to its maximum potential against several diseases or disorders . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Propriétés
IUPAC Name |
(3aR,6aR)-6a-ethynyl-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-8-4-3-5-9(8,10)7-11-6-8;/h1,11H,3-7H2;1H/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJHVEQSYPCNHU-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CCCC1(CNC2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@]12CCC[C@@]1(CNC2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2918085.png)
![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2918086.png)
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2918087.png)

![8-(3-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918091.png)




![5-(4-methoxybenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2918098.png)

![ethyl 2,4-dimethyl-5-[[(3-methylbenzoyl)amino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2918104.png)

![1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2918106.png)